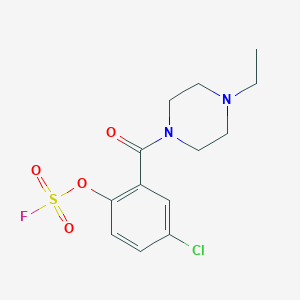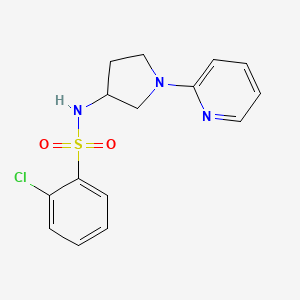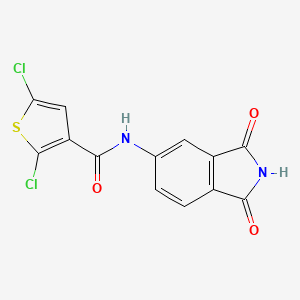
3-(2-oxo-2-(4-((5-oxo-4-(thiophen-2-yl)-4,5-dihydro-1H-1,2,4-triazol-3-yl)methyl)piperidin-1-yl)ethyl)oxazolidin-2-one
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
The compound "3-(2-oxo-2-(4-((5-oxo-4-(thiophen-2-yl)-4,5-dihydro-1H-1,2,4-triazol-3-yl)methyl)piperidin-1-yl)ethyl)oxazolidin-2-one" is a novel synthetic molecule that appears to be related to the oxazolidinone class of antibacterial agents. This class of compounds has been shown to be effective against a range of Gram-positive bacteria, including strains that are resistant to other antibiotics. The compound likely contains a triazolylmethyl moiety linked to a piperidine and oxazolidinone core, suggesting potential antibacterial properties.
Synthesis Analysis
The synthesis of related oxazolidinone derivatives typically involves multiple steps, including nucleophilic substitution reactions, catalytic hydrogenation, and carbonyl insertion reactions . For example, the synthesis of amino oxazolidinone scaffolds may start with a nucleophilic substitution of a thienopyridine with chloro-nitrobenzene, followed by reduction, reaction with an oxiran-2-ylmethyl compound, and subsequent steps to introduce various functional groups . The synthesis process is designed to be operationally simple and high yielding, with the final structures confirmed by techniques such as IR, MS, 1H and 13C-NMR.
Molecular Structure Analysis
The molecular structure of oxazolidinone derivatives is characterized by the presence of an oxazolidin-2-one ring, which is a key feature for their biological activity. The compound likely includes a 1,2,4-triazol-3-one moiety and a thiophene group, which may contribute to its antibacterial properties. The crystal structure of a related compound, 4-(3-phenylallylideneamino)-5-thiophen-2-yl-methyl-2,4-dihydro-[1,2,4]triazol-3-one, has been determined, providing insights into the conformation and potential interactions of these molecules .
Chemical Reactions Analysis
Oxazolidinone derivatives can undergo various chemical reactions, including those involved in their synthesis. The reactivity of the oxazolidinone ring and the attached functional groups allows for the introduction of different substituents, which can modulate the antibacterial activity and pharmacokinetic properties of the compounds. The specific chemical reactions that the compound "this compound" may undergo have not been detailed, but it is likely that it shares similar reactivity with other oxazolidinone derivatives.
Physical and Chemical Properties Analysis
The physical and chemical properties of oxazolidinone derivatives, such as solubility, melting point, and stability, are important for their biological activity and drug formulation. These properties are influenced by the molecular structure, particularly the presence of heteroatoms and the overall polarity of the molecule. The antibacterial activity of these compounds is typically evaluated using MIC assays, and their efficacy can be compared to established antibiotics like linezolid . The compound is expected to have properties conducive to its potential role as an antibacterial agent, although specific data on its physical and chemical properties are not provided.
特性
IUPAC Name |
3-[2-oxo-2-[4-[(5-oxo-4-thiophen-2-yl-1H-1,2,4-triazol-3-yl)methyl]piperidin-1-yl]ethyl]-1,3-oxazolidin-2-one |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H21N5O4S/c23-14(11-21-7-8-26-17(21)25)20-5-3-12(4-6-20)10-13-18-19-16(24)22(13)15-2-1-9-27-15/h1-2,9,12H,3-8,10-11H2,(H,19,24) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
AWQLOCISGAJVCZ-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CN(CCC1CC2=NNC(=O)N2C3=CC=CS3)C(=O)CN4CCOC4=O |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H21N5O4S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
391.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

![1-[3-(9H-carbazol-9-yl)-2-hydroxypropyl]-4-piperidinecarboxamide](/img/structure/B3019556.png)

![N-(3-{[(3-methoxyphenyl)methyl]carbamoyl}phenyl)-1-[(4-methylphenyl)methyl]-5-oxopyrrolidine-3-carboxamide](/img/structure/B3019558.png)
![methyl (2S)-3-methyl-2-[(4-pyridin-2-ylpiperazine-1-carbonyl)amino]butanoate](/img/structure/B3019559.png)
![Ethyl 5-(butanoylamino)-3-(4-chlorophenyl)-4-oxothieno[3,4-d]pyridazine-1-carboxylate](/img/structure/B3019560.png)

![[3-(Aminomethyl)phenyl]urea](/img/structure/B3019566.png)

![Methyl 4-(4-methylphenyl)-3-[(4-phenoxyphenyl)sulfamoyl]thiophene-2-carboxylate](/img/structure/B3019573.png)
![N-(4-fluorobenzyl)-2-((3-(4-methoxyphenyl)-3H-[1,2,3]triazolo[4,5-d]pyrimidin-7-yl)thio)acetamide](/img/structure/B3019574.png)
![tert-Butyl (7-bromoimidazo[1,2-a]pyridin-2-yl)carbamate](/img/no-structure.png)
![2-[2-(3-Hydroxypiperidin-1-yl)-2-oxoethoxy]acetic acid](/img/structure/B3019576.png)
![N-[2-(5-chlorothiophen-2-yl)-2-methoxyethyl]-9H-xanthene-9-carboxamide](/img/structure/B3019577.png)
